2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2-methylthiazol-4-yl)methanone
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Overview
Description
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2-methylthiazol-4-yl)methanone is a complex organic compound with the molecular formula C10H12N2OS2 and a molecular weight of 240.34. This compound features a bicyclic structure with a thiazole ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2-methylthiazol-4-yl)methanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the formation of the bicyclic structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2-methylthiazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2-methylthiazol-4-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2-methylthiazol-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2-methylthiazol-4-yl)methanone include other bicyclic structures with thiazole rings. These compounds may share similar chemical properties but differ in their biological activities and applications. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological effects.
Properties
IUPAC Name |
(2-methyl-1,3-thiazol-4-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS2/c1-6-11-9(5-14-6)10(13)12-3-8-2-7(12)4-15-8/h5,7-8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZPQQYBSOTBKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CC3CC2CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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